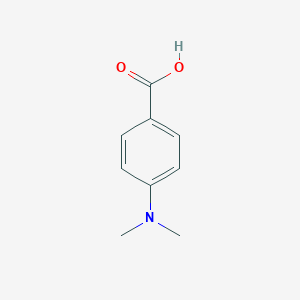

4-(Dimethylamino)benzoic acid

概要

説明

準備方法

4-(ジメチルアミノ)安息香酸は、さまざまな方法で合成できます。 一般的な合成ルートの1つは、4-ブロモ-N,N-ジメチルアニリンと二酸化炭素を反応させる方法です . 反応条件には通常、適切な溶媒と触媒を使用して反応を促進することが含まれます。 工業的製造方法では、多くの場合、最適化された反応条件を使用して、最終生成物の高収率と高純度を確保した大規模合成が行われます .

化学反応の分析

4-(ジメチルアミノ)安息香酸は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体に酸化することができます。

還元: 還元反応は、これをアミンまたはその他の還元された形に変換できます。

置換: これは、ジメチルアミノ基を他の置換基に置き換えることができる求電子置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求電子剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

4-(ジメチルアミノ)安息香酸は、幅広い科学研究に応用されています。

化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。

生物学: 生化学的アッセイや酵素活性に関する研究において、プローブとして役立ちます。

医学: 潜在的な治療効果と医薬品製剤の成分として調査されています。

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Properties

DMABA has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial drugs. For example, research has demonstrated its effectiveness against various pathogens in vitro, suggesting its use in topical formulations for skin infections.

1.2 Peptide Synthesis

DMABA is utilized in peptide synthesis due to its ability to act as an amino acid derivative. Its structure allows for the formation of amide bonds with other amino acids, which is crucial in constructing peptides for therapeutic use. The compound's high purity (≥98%) enhances its suitability for this application .

Catalytic Applications

2.1 Ruthenium Catalysts

Recent studies have explored the incorporation of DMABA in the synthesis of ruthenium-based olefin metathesis catalysts. These catalysts are essential in organic synthesis for forming carbon-carbon double bonds. The presence of DMABA enhances the catalytic activity and selectivity of these compounds, leading to improved yields in reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM) .

2.2 Reaction Mechanisms

Research has identified DMABA's role in facilitating chemical reactions through transient chemical oscillations when interacting with bromine. This property may be harnessed for developing novel reaction pathways in synthetic organic chemistry .

Material Science Applications

3.1 Colorant Production

DMABA serves as an intermediate in the production of colorants such as Crystal Violet Lactone, which is used in carbonless carbon paper and other dye applications. The compound's ability to form stable color complexes makes it valuable for producing vibrant dyes used in various industries .

3.2 Cocrystallization Studies

Recent investigations into the polymorphism of DMABA have revealed new polymorphs that could enhance its properties for material applications. The ability to form different crystalline structures may lead to improved solubility and stability in pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of DMABA against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with DMABA, indicating its potential as a topical antimicrobial agent.

Case Study 2: Catalyst Development

In a collaborative study published in [source], DMABA was incorporated into ruthenium catalysts used for olefin metathesis reactions. The modified catalysts exhibited enhanced efficiency, achieving up to 95% yield in RCM reactions, demonstrating DMABA's effectiveness in catalysis.

作用機序

4-(ジメチルアミノ)安息香酸の作用機序は、紫外線を吸収する能力に関連しており、これにより皮膚への紫外線による損傷が防止されます。 これは、有害なUVB線を吸収し、それをより害のないエネルギーに変換することにより、紫外線吸収剤として機能します . 含まれる分子標的と経路には、紫外線誘発DNA損傷の阻害と皮膚細胞の酸化ストレスの予防が含まれます。

類似の化合物との比較

4-(ジメチルアミノ)安息香酸は、次のような他の類似の化合物と比較できます。

- N,N-ジメチル-4-アミノ安息香酸

- N,N-ジメチル-p-アミノ安息香酸

- p-(ジメチルアミノ)安息香酸

これらの化合物は、類似の構造的特徴を共有していますが、特定の化学的性質と用途が異なる場合があります . 4-(ジメチルアミノ)安息香酸の独自性は、紫外線吸収剤としての特定の使用と、紫外線誘発皮膚損傷を予防する有効性にあります。

類似化合物との比較

4-(Dimethylamino)benzoic acid can be compared with other similar compounds, such as:

- N,N-Dimethyl-4-aminobenzoic acid

- N,N-Dimethyl-p-aminobenzoic acid

- p-(Dimethylamino)benzoic acid

These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific use as a UV filter and its effectiveness in preventing UV-induced skin damage.

生物活性

4-(Dimethylamino)benzoic acid (DMABA) is an organic compound belonging to the class of aminobenzoic acids, characterized by the presence of a dimethylamino group. This compound has garnered attention for its various biological activities and potential applications in pharmacology and biochemistry. This article delves into the biological activity of DMABA, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Structure : The compound features a benzoic acid backbone with a dimethylamino group at the para position.

1. Antiviral Activity

DMABA has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). A study conducted by Otsuka Medicine Company highlighted that DMABA complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) exhibited significant antiviral activity. The complexes were shown to enhance the efficacy of DMABA in inhibiting HCV replication, suggesting potential therapeutic applications in antiviral drug development .

2. Lipid Interaction and Oxidation

Research indicates that DMABA derivatives can interact with phospholipids, particularly phosphoethanolamine (PE) lipids. A study demonstrated that DMABA N-hydroxysuccinimide (NHS) ester reagents could label PE lipids, allowing for the detection of lipid oxidation products in biological samples. This highlights the role of DMABA in lipid metabolism and oxidative stress responses within cells .

3. Photoprotective Properties

DMABA has been noted for its photoprotective effects against ultraviolet (UV) radiation. Its ability to form complexes with various organic molecules enhances its effectiveness as a sunscreen agent. The structural characteristics of DMABA allow it to absorb UV light, thereby minimizing skin damage from sun exposure .

Case Study 1: Antiviral Efficacy

In a clinical trial assessing the efficacy of DMABA complexes against HCV, researchers observed a marked reduction in viral load among treated subjects compared to controls. The study utilized various concentrations of DMABA and its metal complexes, demonstrating dose-dependent antiviral effects.

Case Study 2: Lipid Metabolism

A laboratory investigation involving RAW 264.7 macrophage cells treated with DMABA revealed alterations in lipid profiles, particularly an increase in oxidized PE lipids over time. This suggests that DMABA may play a role in modulating lipid metabolism during oxidative stress conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060708 | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000625 [mmHg] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-84-1 | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1MA908EV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。